molecular formula C20H16O5 B5870093 (8-Formyl-5-methoxynaphthalen-1-yl) 4-methoxybenzoate

(8-Formyl-5-methoxynaphthalen-1-yl) 4-methoxybenzoate

Cat. No.: B5870093
M. Wt: 336.3 g/mol
InChI Key: SLOTYEZBXZBEGI-UHFFFAOYSA-N
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Description

(8-Formyl-5-methoxynaphthalen-1-yl) 4-methoxybenzoate is an organic compound that belongs to the class of naphthalene derivatives This compound is characterized by the presence of a formyl group at the 8th position and a methoxy group at the 5th position on the naphthalene ring, along with a 4-methoxybenzoate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (8-Formyl-5-methoxynaphthalen-1-yl) 4-methoxybenzoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Methoxylation: The methoxy group at the 5th position can be introduced via a nucleophilic substitution reaction using methanol and a suitable base.

    Esterification: The final step involves the esterification of the naphthalene derivative with 4-methoxybenzoic acid, typically using a coupling reagent such as DCC (dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

(8-Formyl-5-methoxynaphthalen-1-yl) 4-methoxybenzoate can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The methoxy groups can participate in nucleophilic substitution reactions, where they can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: KMnO4 in an acidic medium or CrO3 in acetic acid.

    Reduction: NaBH4 in methanol or LiAlH4 in ether.

    Substitution: Methanol and a base such as sodium hydroxide (NaOH) for methoxylation.

Major Products

    Oxidation: 8-Carboxy-5-methoxynaphthalen-1-yl 4-methoxybenzoate.

    Reduction: 8-Hydroxymethyl-5-methoxynaphthalen-1-yl 4-methoxybenzoate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(8-Formyl-5-methoxynaphthalen-1-yl) 4-methoxybenzoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (8-Formyl-5-methoxynaphthalen-1-yl) 4-methoxybenzoate involves its interaction with specific molecular targets and pathways. The formyl group can participate in various biochemical reactions, potentially leading to the formation of reactive intermediates that interact with cellular components. The methoxy groups may also influence the compound’s binding affinity to certain enzymes or receptors, modulating their activity and leading to specific biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, (8-Formyl-5-methoxynaphthalen-1-yl) 4-methoxybenzoate stands out due to its unique combination of functional groups and structural features. The presence of both formyl and methoxy groups on the naphthalene ring, along with the 4-methoxybenzoate ester, provides distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

(8-formyl-5-methoxynaphthalen-1-yl) 4-methoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16O5/c1-23-15-9-6-13(7-10-15)20(22)25-18-5-3-4-16-17(24-2)11-8-14(12-21)19(16)18/h3-12H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLOTYEZBXZBEGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)OC2=CC=CC3=C(C=CC(=C32)C=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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